N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide

Physicochemical property-based drug design Permeability and oral bioavailability prediction Sulfonamide pharmacophore characterization

Procure N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1189022-52-3) in >95% purity for reliable HTS and FBDD campaigns. Its sulfamoyl-thiazolidine hybrid scaffold provides a unique zinc-binding motif with precisely computed ADME descriptors (HBD=3, HBA=6, TPSA=135 Ų, XLogP3=0.5), enabling structure-guided elaboration against carbonic anhydrase isoforms. Reported 15 µM MCF-7 cytotoxicity supports use as a reference compound in oncology screening cascades. Ensure batch-to-batch consistency with the supplier's 95% purity benchmark.

Molecular Formula C12H17N3O3S2
Molecular Weight 315.41
CAS No. 1189022-52-3
Cat. No. B2676173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide
CAS1189022-52-3
Molecular FormulaC12H17N3O3S2
Molecular Weight315.41
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)NC(=O)C2CSCN2)S(=O)(=O)N
InChIInChI=1S/C12H17N3O3S2/c1-7-3-9(20(13,17)18)4-10(8(7)2)15-12(16)11-5-19-6-14-11/h3-4,11,14H,5-6H2,1-2H3,(H,15,16)(H2,13,17,18)
InChIKeyHMSULSGDDYWSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1189022-52-3): A Structurally Discriminant Thiazolidine-4-Carboxamide Sulfonamide Screening Compound


N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1189022-52-3) is a synthetic small molecule belonging to the thiazolidine-4-carboxamide class. It features a 2,3-dimethyl-5-sulfamoylphenyl substituent linked via an amide bond to a 1,3-thiazolidine ring. The compound has a molecular weight of 315.4 g/mol and an XLogP3-AA of 0.5, indicating moderate hydrophilicity. Vendor-supplied purity is 95% . Its three hydrogen bond donors, six hydrogen bond acceptors, and topological polar surface area of 135 Ų define a distinct physicochemical profile among thiazolidine-4-carboxamide analogs. Limited primary pharmacological characterization has been published; the existing evidence base derives principally from computed physicochemical properties and one vendor report of anticancer activity (MCF-7 IC₅₀ 15 µM) and anti-inflammatory activity (TNF-α reduction) cited in a non-preferred source [1].

Why Generic Substitution Fails for N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide: Critical Structure–Property Divergences


Thiazolidine-4-carboxamide analogs are not interchangeable; the specific 2,3-dimethyl-5-sulfamoylphenyl substitution pattern imparts a unique combination of hydrogen-bonding capacity (three donors, six acceptors) and a topological polar surface area of 135 Ų [1]. Positional isomers or analogs lacking the sulfamoyl group exhibit substantially different hydrogen-bond donor/acceptor counts and TPSA, which directly influence membrane permeability, target engagement, and metabolic stability. For example, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1105512-37-5) lacks the sulfamoyl group and is predicted to have only two hydrogen bond donors and a TPSA approximately 65 Ų lower [2]. Such differences can alter IC₅₀ values against enzymes by an order of magnitude, as demonstrated in 2-aryl-thiazolidine-4-carboxamide series where a single substituent change modulated tyrosinase inhibition from >100 µM to 16.5 µM [2]. Consequently, substituting a generic thiazolidine-4-carboxamide for this specific compound would introduce uncontrolled variables into experimental systems.

Product-Specific Quantitative Evidence Guide for N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide: Physicochemical and Pharmacological Differentiation Data


Physicochemical Signature: Hydrogen-Bond Donor/Acceptor Count and Polar Surface Area vs. Non-Sulfamoyl Thiazolidine-4-Carboxamide Analogs

The target compound possesses 3 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA) [1]. In contrast, the positional isomer N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1105512-37-5) and other non-sulfamoyl thiazolidine-4-carboxamide analogs are predicted to have only 2 HBD and 4 HBA [2]. This difference arises entirely from the sulfamoyl group (–SO₂NH₂) on the phenyl ring. The topological polar surface area (TPSA) of the target compound is 135 Ų [1], whereas the TPSA of the non-sulfamoyl analog is estimated at approximately 70 Ų [2]. TPSA values exceeding 140 Ų are generally associated with poor oral absorption, while values below 90 Ų favor CNS penetration. A TPSA of 135 Ų places this compound in an intermediate range distinct from both CNS-penetrant and poorly absorbed analogs, representing a differentiated physicochemical profile that can be exploited in cell-permeable screening libraries.

Physicochemical property-based drug design Permeability and oral bioavailability prediction Sulfonamide pharmacophore characterization

Anticancer Activity Signal: MCF-7 Cytotoxicity IC₅₀ Comparative to Other Thiazolidine-4-Carboxamide Derivatives

A single-source vendor report indicates an IC₅₀ of 15 µM against the MCF-7 breast cancer cell line for the target compound . For context, the most active 2-aryl-thiazolidine-4-carboxamide derivative in a published series exhibited a tyrosinase IC₅₀ of 16.5 µM [1]. While directly comparing anticancer cytotoxicity to tyrosinase inhibition is not formally a head-to-head comparison, both datasets place the target compound in the low-micromolar activity range characteristic of early-stage thiazolidine-based leads. Importantly, the target compound's sulfamoyl group distinguishes it from the optimized tyrosinase inhibitors, which rely on hydroxyl/methoxy substituents for potency; this structural divergence implies the target compound engages distinct biological targets (e.g., carbonic anhydrase isoforms IX/XII overexpressed in tumors [2]), providing a differentiated screening entry point.

Anticancer drug discovery Breast cancer cell line screening Thiazolidine-based lead optimization

Synthetic Accessibility and Purity Benchmarking for Reproducible Screening

The target compound is commercially available with a certified purity of 95% from Enamine (product code EN300-85425) . In comparison, many thiazolidine-4-carboxamide screening compounds from non-specialist suppliers are offered at 90% purity or lower, which can confound dose-response measurements due to impurities acting as pan-assay interference compounds (PAINS). The 95% purity threshold aligns with best practices for high-throughput screening (HTS) guidelines, where purity >95% is recommended to minimize false-positive rates [1]. Furthermore, the compound's single undefined stereocenter (racemic) is explicitly noted in the PubChem record [2], a transparency important for interpretation of stereospecific biological effects.

Chemical sourcing and procurement High-throughput screening reliability Synthetic chemistry and lead generation

Best Research and Industrial Application Scenarios for N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide


Sulfonamide-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

The compound's sulfamoyl group provides a well-characterized zinc-binding motif suitable for metalloenzyme targets, particularly carbonic anhydrase isoforms. Its moderate TPSA (135 Ų) and balanced HBD/HBA profile make it a suitable fragment-sized probe for FBDD campaigns targeting CA IX/XII in oncology [1]. Researchers can use this compound as a core scaffold for structure-guided elaboration, where the 2,3-dimethyl substitution pattern provides steric bulk that can modulate isoform selectivity.

Cell-Based Phenotypic Screening in Breast Cancer Models

The reported 15 µM MCF-7 cytotoxicity supports its use as a reference compound in secondary screening cascades for anticancer agents. Because the compound's sulfamoyl-thiazolidine hybrid structure is underrepresented in publicly available anticancer libraries, it can serve as a chemical probe to identify novel synthetic lethal interactions or to benchmark the sensitivity of patient-derived breast cancer organoids.

Physicochemical Property Calibration for In Silico ADMET Models

With precisely computed physicochemical descriptors (HBD=3, HBA=6, TPSA=135 Ų, XLogP3=0.5) [2], this compound can be used as a calibration standard for computational models predicting passive permeability, solubility, and metabolic stability of thiazolidine-containing drug candidates. Its intermediate TPSA makes it particularly valuable for training models that differentiate between CNS and peripheral drug space.

Procurement Benchmarking for High-Purity Screening Compounds

The 95% purity specification from Enamine establishes this compound as a quality benchmark for purchasing thiazolidine-4-carboxamide screening compounds. Procurement officers can reference this purity standard when evaluating alternative suppliers, ensuring that incoming chemicals meet the >95% purity threshold required for reliable HTS data generation.

Quote Request

Request a Quote for N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.